2-(2-Bromoethyl)pyridine
Description
Established Synthetic Routes
Established methods for synthesizing brominated pyridines are well-documented and widely used due to their reliability and straightforward nature.
The direct bromination of 2-ethylpyridine (B127773) is a primary method for producing brominated ethylpyridine derivatives. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where bromine or a brominating agent like N-bromosuccinimide (NBS) reacts with the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring directs the substitution to specific positions. For instance, the synthesis of 2-bromo-3-ethylpyridine (B2670447) involves the direct bromination of 3-ethylpyridine. vulcanchem.com
Another approach involves the reaction of 2-ethylpyridine with bromine in an aqueous medium to introduce the bromoethyl group. smolecule.com This method is a key step in the synthesis of 2-(2-bromoethyl)pyridine hydrobromide.
A different strategy involves the bromination of a precursor alcohol. For example, this compound can be synthesized from 2-(hydroxyethyl)pyridine by treatment with concentrated hydrobromic acid (HBr). prepchem.com The mixture is heated to reflux, and after removal of excess HBr, the product is obtained in high yield. prepchem.com
Table 1: Synthesis of this compound via Bromination of 2-(hydroxyethyl)pyridine
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 2-(hydroxyethyl)pyridine | Concentrated HBr | Reflux overnight | This compound | 100% | prepchem.com |
The hydrobromide salt of this compound is a stable and commonly used form of the compound. It is typically prepared by treating the free base, this compound, with hydrobromic acid. smolecule.com This acid-base reaction results in the formation of the corresponding quaternary ammonium (B1175870) salt. smolecule.com The salt form often improves the handling and storage characteristics of the compound.
The synthesis of 2-(bromomethyl)pyridine (B1332372) often starts from 2-methylpyridine. One common method is the free-radical side-chain bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide and a light source. researchgate.net This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride. researchgate.net
Alternatively, 2-(bromomethyl)pyridine can be prepared from its hydrobromide salt. chemicalbook.com Treatment of 2-(bromomethyl)pyridine hydrobromide with a base, such as potassium carbonate, in a solvent like acetone (B3395972) yields the free base. chemicalbook.com
The hydrobromide salt itself can be synthesized by reacting pyridine with ethyl bromide under acidic conditions.
Table 2: Synthesis of 2-(Bromomethyl)pyridine
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2-Methylpyridine | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | Reflux with light | 2-(Bromomethyl)pyridine | Not specified | researchgate.net |
| 2-(Bromomethyl)pyridine·HBr | Potassium Carbonate | Acetone | Room Temperature, 6h | 2-(Bromomethyl)pyridine | Quantitative | chemicalbook.com |
The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) is commonly achieved by the bromination of 2,6-bis(hydroxymethyl)pyridine. This conversion is typically carried out using a strong brominating agent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). rsc.orggoogle.com
In one procedure, 2,6-bis(hydroxymethyl)pyridine is heated with concentrated HBr. rsc.orgchemicalbook.com After the reaction is complete, the mixture is neutralized, and the product is extracted and purified. rsc.orgchemicalbook.com This method has been reported to yield the desired product in high yields. chemicalbook.com
Another approach involves the bromination of 2,6-dimethylpyridine (B142122) using N-bromosuccinimide (NBS) in the presence of an initiator. google.com However, this reaction can sometimes lead to polybrominated side products, which can complicate purification. google.com
Table 3: Synthesis of 2,6-Bis(bromomethyl)pyridine
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2,6-Bis(hydroxymethyl)pyridine | 60% HBr | 125°C, 6h | 2,6-Bis(bromomethyl)pyridine | 96% | chemicalbook.com |
| Pyridine-2,6-diyldimethanol | 48% HBr | 125°C, 6h | 2,6-Bis(bromomethyl)pyridine | 43% | rsc.org |
Advanced Synthetic Techniques and Strategies
To improve efficiency and overcome some of the limitations of classical methods, advanced synthetic techniques have been developed.
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, which can save time, resources, and reduce waste. For the synthesis of brominated pyridine derivatives, one-pot methods often involve the in situ generation of a brominating agent or an intermediate.
For instance, a one-pot synthesis of 3-bromoimidazopyridines has been described where the imidazopyridine is first formed and then brominated in the same reaction vessel. researchgate.net While not directly for this compound, this strategy demonstrates the potential of one-pot methods for related heterocyclic systems.
Another example is the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, a bromine source, and 2-aminopyridine (B139424). mdpi.comresearchgate.net These methods often utilize reagents like N-bromosuccinimide (NBS) to generate the α-bromo ketone intermediate in situ, which then reacts with the aminopyridine. researchgate.netbenthamdirect.comrsc.org Such approaches highlight the trend towards more efficient and environmentally friendly synthetic protocols in heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCPLGFXOCGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512813 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-04-7 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 2 Bromoethyl Pyridine and Its Precursors
Advanced Synthetic Techniques and Strategies
Catalytic Synthesis of Pyridine (B92270) Derivatives
The synthesis of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.org Catalytic methods, in particular, have become indispensable for their efficiency, selectivity, and adaptability. These methods can be broadly categorized into homogeneous and heterogeneous catalysis, each employing a diverse array of catalysts to construct the pyridine ring. researchgate.net
A multitude of catalytic systems have been developed, including transition metal catalysts, organocatalysts, nanocatalysts, and acidic or basic catalysts. researchgate.net Transition metals like cobalt, rhodium, palladium, and copper are frequently used. numberanalytics.comnih.govrsc.org For instance, the [2+2+2] cycloaddition reaction, which combines nitriles with two alkyne molecules, is a powerful, atom-economical method for creating substituted pyridines. nih.govrsc.org Cobalt-catalyzed versions of this reaction are noted for being economical and efficient. rsc.org Palladium-catalyzed cross-coupling reactions are also widely employed for the synthesis of substituted pyridines. numberanalytics.com
Recent advancements have focused on developing novel catalytic systems to overcome challenges such as harsh reaction conditions and limited substrate scope. ukri.org Magnetically recoverable nanocatalysts, for example, offer high surface area and easy separation from the reaction mixture, making them advantageous for sustainable chemical processes. rsc.org These catalysts have been successfully used in multicomponent reactions (MCRs) to produce polyfunctionalized pyridines. rsc.orgrsc.org
The choice of catalyst and reaction conditions significantly influences the regioselectivity and yield of the desired pyridine derivative. researchgate.net For example, scandium(III) trifluoromethanesulfonate (B1224126) has emerged as a mild and water-tolerant Lewis acid catalyst effective in forming various pyridine-based compounds. nih.gov Similarly, chiral catalysts are employed in asymmetric synthesis to produce enantiomerically pure pyridine derivatives, which are crucial for many pharmaceutical applications. numberanalytics.comchim.it
Table 1: Examples of Catalytic Systems for Pyridine Derivative Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Transition Metal | Cobalt (Co) Complexes | [2+2+2] Cycloaddition | Economical, versatile for multi-substituted pyridines. | rsc.org |
| Transition Metal | Rhodium (Rh) Complexes | C-H Functionalization | High efficiency for specific substitutions. | ijpsonline.com |
| Transition Metal | Palladium (Pd) Complexes | Cross-Coupling / Arylation | Broad applicability, functional group tolerance. | numberanalytics.comukri.org |
| Lewis Acid | Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | Cyclization | Mild, water-tolerant, effective for C-C and C-heteroatom bonds. | nih.gov |
| Nanocatalyst | Magnetic Nanoparticles (e.g., SrFe₁₂O₁₉) | Multicomponent Reaction | Easy to separate and reuse, high surface area. | rsc.org |
| Heterogeneous | Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | One-Pot Condensation | Non-toxic, environmentally friendly, excellent yields. | rsc.org |
Green Chemistry Approaches in Pyridine Synthesis
In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly integrated into pyridine synthesis. bohrium.com These approaches prioritize the reduction of waste, use of less hazardous substances, and minimization of energy consumption. numberanalytics.comacsgcipr.org Key strategies include the use of biocatalysts, eco-friendly solvents, and energy-efficient reaction conditions. numberanalytics.combohrium.com
Multicomponent reactions (MCRs) are a prominent example of green synthesis, as they combine multiple starting materials in a single step to form complex products, thereby increasing atom economy and reducing waste. bohrium.comnih.gov Many MCRs for pyridine synthesis are performed under solvent-free conditions or in green solvents like water or ethanol, further enhancing their environmental credentials. bohrium.comrsc.orgacs.org For instance, an advanced Guareschi-Thorpe reaction for synthesizing hydroxy-cyanopyridines proceeds in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a pH controller. rsc.org
Biocatalysis offers a highly sustainable alternative to traditional chemical methods. numberanalytics.comrsc.org Enzymes and whole-cell biocatalysts can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions. rsc.orgrsc.org A notable example is the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, a process that avoids the need for strong oxidizing/reducing agents and non-aqueous solvents typical of chemical routes. rsc.org Enzymes like lipase (B570770) have also been used to catalyze the Groebke-Blackburn-Bienaymé reaction for producing imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The development of chemo-enzymatic cascades, which combine chemical and biological steps, further expands the utility of biocatalysis for creating complex chiral molecules like substituted piperidines from pyridine precursors. acs.org
Energy efficiency is another focus of green pyridine synthesis. Microwave-assisted synthesis has been recognized as a green tool that often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org Photocatalysis, using visible or solar light, represents another emerging energy-efficient strategy, enabling the synthesis of functionalized pyridines under mild conditions. rsc.org
Table 2: Comparison of Green Synthesis Methods for Pyridine Derivatives
| Green Approach | Specific Example | Reaction Conditions | Key Green Advantages | Reference(s) |
|---|---|---|---|---|
| Biocatalysis | Whole-cell conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine | Aqueous medium | Avoids harsh reagents, sustainable, high selectivity. | rsc.orgrsc.org |
| Multicomponent Reaction | Four-component synthesis of cyanopyridines | Ethanol, Microwave irradiation | High atom economy, short reaction time, high yields. | nih.govacs.orgresearchgate.net |
| Aqueous Synthesis | Guareschi-Thorpe synthesis of hydroxy-cyanopyridines | Water, 80 °C | Use of water as solvent, simple work-up, eco-friendly. | rsc.org |
| Photocatalysis | Thiyl-radical-triggered synthesis of thio-functionalized pyridines | Eosin Y photocatalyst, Solar light | Uses renewable energy source, mild conditions. | rsc.org |
| Heterogeneous Catalysis | Synthesis using activated fly ash as catalyst | Reflux | Utilizes industrial waste as a reusable catalyst. | bhu.ac.in |
Considerations for Industrial Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production of pyridine and its derivatives involves several critical considerations, including cost, efficiency, safety, and environmental impact. google.com The choice of synthetic route is often dictated by the availability and cost of raw materials. wikipedia.org
Historically and currently, one of the most significant industrial methods for pyridine synthesis is the Chichibabin reaction. wikipedia.orgpostapplescientific.com This method typically involves the gas-phase condensation of aldehydes (like acetaldehyde (B116499) and formaldehyde) and ammonia (B1221849) over a heterogeneous catalyst at high temperatures. wikipedia.orgnih.gov While the precursors are inexpensive, the process can suffer from moderate yields and the production of a mixture of pyridine and its alkylated derivatives, requiring further separation. wikipedia.orgnih.gov Another established industrial process is the Bönnemann cyclization, which uses a cobalt catalyst to combine acetylene (B1199291) and a nitrile, offering good scalability. postapplescientific.com
For industrial applications, process optimization is key. This includes maximizing yield, ensuring high purity of the final product, and developing efficient catalyst systems that are robust and, if possible, recyclable. bhu.ac.in Heterogeneous catalysts are often preferred in industrial settings because they are easily separated from the reaction products, simplifying the purification process and allowing for continuous flow reactions. numberanalytics.comacsgcipr.org
Table 3: Key Industrial Synthesis Considerations for Pyridine Derivatives
| Consideration | Description | Importance for Industrial Scale | Example Method | Reference(s) |
|---|---|---|---|---|
| Cost of Reagents | Raw materials must be inexpensive and readily available. | Directly impacts the economic viability of the final product. | Chichibabin Synthesis (uses formaldehyde, acetaldehyde, ammonia). | wikipedia.org |
| Process Scalability | The reaction must be safely and efficiently transferable from lab to large-scale reactors. | Essential for meeting market demand and achieving economies of scale. | Bönnemann Cyclization. | postapplescientific.com |
| Catalyst Efficiency & Recovery | Catalysts should be highly active, stable, and preferably recyclable to reduce costs. | Minimizes production costs and environmental waste. | Heterogeneous catalysts (e.g., silica-alumina in Chichibabin). | acsgcipr.orgwikipedia.org |
| Yield and Purity | The process should provide a high yield of the desired product with minimal impurities. | Reduces purification costs and ensures product quality for applications like pharmaceuticals. | Dealkylation of alkylpyridines over a nickel-based catalyst. | wikipedia.org |
| Safety and Environmental Impact | The process should avoid hazardous reagents/solvents and minimize waste generation. | Ensures regulatory compliance and corporate social responsibility. | Processes that avoid expensive or polluting catalysts. | google.com |
Reactivity and Reaction Mechanisms of 2 2 Bromoethyl Pyridine
Nucleophilic Substitution Reactions
The presence of a bromine atom on the ethyl side chain of 2-(2-bromoethyl)pyridine renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its extensive use in forming new carbon-heteroatom and carbon-carbon bonds.
Mechanism of Nucleophilic Displacement (S_N2 pathways)
Nucleophilic substitution reactions involving this compound predominantly proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. lasalle.edu This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the carbon-bromine bond. lasalle.edumasterorganicchemistry.com This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the bromide leaving group. lasalle.edumasterorganicchemistry.com
The transition state of an S_N2 reaction involves a five-coordinate carbon atom, which is a high-energy, transient arrangement. lasalle.edumasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the this compound substrate and the nucleophile. masterorganicchemistry.comulethbridge.ca The reaction is favored for primary alkyl halides like this compound because there is less steric hindrance around the reaction center, allowing easier access for the nucleophile to attack. lasalle.edumasterorganicchemistry.com
Formation of Diverse Derivatives via Nucleophilic Attack
A wide variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse range of functionalized pyridine (B92270) derivatives. smolecule.com For instance, amines can react with this compound to form more complex amine-containing structures. acs.org Thiolates and alkoxides are also effective nucleophiles, yielding the corresponding thioethers and ethers.
The versatility of this compound as a synthon is demonstrated in the preparation of various heterocyclic compounds and other complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, it has been used as a key intermediate in the synthesis of a potential antitumor agent, 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, and in the creation of benzoxazinone (B8607429) derivatives with anticonvulsant activity. smolecule.com
Table 1: Examples of Derivatives Synthesized from this compound via Nucleophilic Substitution
| Nucleophile | Resulting Derivative Class | Reference |
| Primary Amines | Substituted Dihydro-imidazo-pyridinium Compounds | acs.org |
| 2-Bromoethanol | Imidazol-2-one Derivatives | rsc.org |
| Pyridine and its derivatives | T-shaped Coordination Compounds of Selenium | rsc.org |
| Trimethylamine | Quaternary Ammonium (B1175870) Salts | nih.gov |
Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile, readily attacking electrophiles such as alkyl halides. This reaction, known as quaternization, results in the formation of pyridinium (B92312) salts.
Formation of Pyridinium Salts
Quaternization of this compound can occur through an intermolecular reaction with an external alkylating agent or, notably, through an intramolecular reaction. In the latter case, the pyridine nitrogen attacks the electrophilic carbon of the bromoethyl side chain, leading to the formation of a bicyclic pyridinium salt. However, more commonly, it reacts with other alkylating agents to form N-alkylated pyridinium salts. wikipedia.orgresearchgate.net These pyridinium salts are a class of compounds with applications in various fields, including as catalysts and in materials science. researchgate.net For example, the reaction of this compound with primary amines can lead to the formation of dihydro-1H-imidazo[1,2-f]phenanthridinium derivatives. acs.org
Role of the Pyridine Nitrogen in Quaternization
The nitrogen atom in the pyridine ring is fundamental to the quaternization reaction. wikipedia.org Its lone pair of electrons is available for bond formation with an electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond and a positively charged, quaternary nitrogen center. wikipedia.orgmdpi.com This process transforms the neutral pyridine derivative into a cationic pyridinium salt. The quaternization reaction is a classic example of the Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide. arxiv.org
Reaction Conditions and Solvent Effects in Pyridinium Salt Formation
The formation of pyridinium salts is significantly influenced by the reaction conditions, including the solvent and temperature. srce.hr The quaternization reaction rate is highly dependent on the polarity of the solvent. arxiv.orgku.edu Polar solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often used to facilitate these reactions. acs.orgsrce.hrsemanticscholar.org
Studies have shown that polar solvents can significantly accelerate the rate of quaternization by stabilizing the polar transition state that leads to the formation of the ionic pyridinium salt product. arxiv.org For instance, the reaction between pyridine and methyl bromide shows a considerably lower activation barrier in polar solvents like acetonitrile and water compared to nonpolar solvents like cyclohexane. arxiv.org The choice of solvent can be critical for optimizing the yield and reaction time. For example, in the quaternization of a dihydropyridine (B1217469) derivative, conducting the reaction in acetonitrile at 81°C was found to be the most optimal condition compared to acetone (B3395972) or 2-butanone. researchgate.net Temperature also plays a crucial role, with higher temperatures generally increasing the reaction rate. srce.hrd-nb.info
Table 2: Solvents Used in Quaternization Reactions Involving Pyridine Derivatives
| Solvent | Reaction Type | Reference |
| Acetonitrile | Quaternization of dihydropyridine | srce.hrresearchgate.net |
| Dimethylformamide (DMF) | Synthesis of Dihydro-imidazo-pyridinium Compounds | acs.orgsrce.hr |
| Methanol | Quaternization of pyridine-2-carboxaldehyde | semanticscholar.org |
| Toluene | Synthesis of N-substituted pyridones | nih.gov |
| Deep Eutectic Solvent (Choline Chloride:Urea) | Quaternization of nicotinamide | srce.hr |
| Acetone | Quaternization of 4-pyridyl-1,4-dihydropyridines | srce.hrresearchgate.net |
Cross-Coupling Reactions
This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.netnih.gov In the context of this compound, the reactivity of the bromoethyl group is of primary interest. While the pyridine ring itself can participate in coupling reactions, particularly if halogenated, the focus here is on the transformations involving the ethyl bromide moiety. These reactions often employ a palladium(0) catalyst, which undergoes oxidative addition with the alkyl bromide. acs.org The resulting organopalladium species can then react with a variety of nucleophiles. researchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. rsc.orgharvard.edu The choice of ligands, base, and solvent is crucial for the success of these reactions, influencing both yield and selectivity. nih.govharvard.edu For instance, the Suzuki-Miyaura coupling, a type of palladium-catalyzed reaction, typically uses a palladium catalyst with phosphine (B1218219) ligands and a base to couple an organoboron compound with an organohalide. nih.govresearchgate.net
Research has shown that various aryl and heteroaryl groups can be coupled with substrates containing a bromo-naphthalene scaffold using palladium catalysis, indicating the potential for similar reactions with this compound to create diverse molecular libraries. nih.gov The synthesis of substituted 2,2'-bipyridines has been achieved through a modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) as a catalyst with 2-bromo- or 2-chloropyridines. organic-chemistry.org This highlights the utility of palladium catalysts in coupling pyridine-containing molecules.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | APC-750@Pd | Arylpyridine | researchgate.net |
| 2-Halogenated pyridines | Arylboronic acids | Pd(OAc)2 | 2-Aryl-substituted pyridines | researchgate.net |
| 1-Bromo-4-(chloromethyl)benzene | Arylboronic acids | Not specified | Biphenyl derivatives | nih.gov |
The Negishi cross-coupling reaction is a powerful method for carbon-carbon bond formation that utilizes organozinc reagents. rsc.orgwikipedia.org This reaction is catalyzed by nickel or palladium complexes and can couple a wide range of organic halides, including those with sp³, sp², and sp hybridized carbon atoms, with organozinc compounds. wikipedia.org For this compound, the bromoethyl group can serve as the electrophilic partner in a Negishi coupling.
The general mechanism of the Negishi coupling involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org The use of tetrakis(triphenylphosphine)palladium(0) has been effective in the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines, demonstrating the applicability of this methodology to pyridine derivatives. organic-chemistry.org While direct examples involving the ethyl bromide of this compound are not prevalent in the searched literature, the principles of Negishi coupling suggest its feasibility. The reaction conditions, including the choice of catalyst and ligands, are critical for achieving high yields and selectivity. organic-chemistry.orgwikipedia.org
Table 2: Key Features of Negishi Cross-Coupling Reactions
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically Palladium(0) or Nickel(0) complexes. | wikipedia.org |
| Organometallic Reagent | Organozinc compounds. | wikipedia.org |
| Electrophile | Organic halides (chlorides, bromides, iodides) or triflates. | wikipedia.org |
| Mechanism | Oxidative addition, transmetalation, reductive elimination. | rsc.org |
| Application | Synthesis of complex molecules, including unsymmetrical biaryls. | organic-chemistry.org |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide or triflate. harvard.edu This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov In the case of this compound, the bromoethyl moiety can potentially act as the electrophilic partner.
The catalytic cycle of the Suzuki reaction involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the organoboron reagent and a base), and finally reductive elimination to give the desired product and regenerate the Pd(0) catalyst. harvard.edu The choice of base, solvent, and palladium catalyst system is crucial for the reaction's success. nih.govresearchgate.net For instance, a ligand-free Pd(OAc)₂-catalyzed Suzuki reaction has been developed for the construction of 2-aryl-substituted pyridine derivatives in aqueous isopropanol. researchgate.net The regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been successfully demonstrated, showcasing the preference for the reaction at the aryl halide position over the benzyl (B1604629) halide. d-nb.info This suggests that in a molecule with multiple halide sites, selectivity can be achieved.
Table 3: Conditions for Suzuki Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Halogenated Pyridines | Arylboronic Acids | Pd(OAc)₂ | Not specified | Aqueous Isopropanol | 2-Aryl-substituted Pyridines | researchgate.net |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amines | nih.gov |
Negishi Cross-Coupling Reactions and Related Methodologies
Other Transformative Reactions
Dehydrobromination is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, typically leading to the formation of an alkene. smolecule.comausetute.com.au In the case of this compound, this reaction would yield 2-vinylpyridine (B74390). wikipedia.orgchemicalbook.com This transformation is generally achieved by treatment with a strong base. youtube.comvedantu.com
The mechanism of dehydrobromination can proceed through either an E1 or E2 pathway, depending on the substrate, base, and reaction conditions. youtube.com The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously to form the double bond. youtube.comunacademy.com This pathway is favored by strong, unhindered bases. Bulky bases may lead to the formation of the less substituted alkene (Hofmann product). youtube.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is more common for tertiary and some secondary alkyl halides in the presence of a weak base or in a protic solvent. youtube.com For this compound, which is a primary alkyl halide, the E2 pathway is more likely under strongly basic conditions. ausetute.com.auyoutube.com The synthesis of 2-vinylpyridine from 2-(2-hydroxyethyl)pyridine (B196109) via dehydration is a related and common industrial process. wikipedia.orgchemicalbook.comgoogle.comgoogle.com
Table 4: Dehydrobromination of Alkyl Halides
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Number of Steps | Two | One (concerted) |
| Intermediate | Carbocation | None (transition state) |
| Base Strength | Weak base favored | Strong base favored |
| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |
| Rate Determining Step | Formation of carbocation | Bimolecular reaction of substrate and base |
The pyridine ring and the bromoethyl side chain of this compound can undergo both oxidation and reduction reactions. The pyridine nitrogen has a basic lone pair of electrons and can be oxidized to a pyridine N-oxide using peracids. wikipedia.org This transformation can alter the reactivity of the pyridine ring, promoting electrophilic substitution at the 2- and 4-positions. wikipedia.org The N-oxide can later be removed by deoxygenation, for example, with zinc dust. wikipedia.org
The bromoethyl group can also be subject to oxidation. smolecule.com Conversely, the pyridine ring can be reduced to piperidine (B6355638) via hydrogenation, typically using a metal catalyst such as Raney nickel, cobalt, or ruthenium. wikipedia.org This reduction significantly changes the electronic and steric properties of the molecule. The bromoethyl group can also undergo reduction, where the bromine atom is replaced by a hydrogen atom, although specific examples for this compound were not detailed in the provided search results.
Intramolecular Cyclization Reactions
Mechanistic Investigations and Computational Studies
The primary reaction pathway for this compound with nucleophiles is the SN2 (Substitution Nucleophilic Bimolecular) mechanism. khanacademy.org This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine from the backside (180° away from the leaving group). masterorganicchemistry.comlibretexts.orglibretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center. khanacademy.orgmasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, characteristic of a bimolecular reaction. khanacademy.orgpressbooks.pub The transition state for an SN2 reaction features a pentacoordinated carbon atom with partial bonds to both the incoming nucleophile and the departing bromide leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub
While the SN2 pathway is common, radical intermediates can also play a role under specific conditions. libretexts.org The generation of radical intermediates can be achieved through methods like photo- or electrochemistry. researchgate.net For instance, copper(I) salts can react with radical precursors, such as alkyl bromides, via a single-electron transfer process to generate an alkyl radical and a copper(II) complex. chinesechemsoc.org In the context of pyridine derivatives, pyridine-boryl radicals have been implicated in cascade reactions leading to indolizines. rsc.org Computational studies suggest that a radical-radical cross-coupling pathway can be more energetically favorable than a traditional Minisci-type radical addition in these systems. rsc.org The stability of radical intermediates follows the order: tertiary > secondary > primary, and they can be further stabilized by resonance, such as in benzylic or allylic positions. libretexts.org
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of molecules like this compound. mdpi.comscirp.org DFT calculations allow for the determination of various atomic and molecular properties that are crucial for predicting chemical behavior. mdpi.com These methods are used to optimize molecular geometries and calculate reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.comscirp.org
By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic and electrophilic attack. scirp.org The Molecular Electrostatic Surface Potential (MESP) is another valuable tool derived from DFT calculations that helps identify the most active sites in a molecule for reaction. mdpi.com
DFT has been applied to elucidate complex reaction mechanisms involving pyridine derivatives. For example, computational studies have been used to investigate the mechanism of palladium-catalyzed C-Br bond activation, suggesting a Pd(II) to Pd(IV) pathway. researchgate.net In the study of Rh-catalyzed transannulation of pyridotriazoles, DFT calculations helped to distinguish between different possible cycloaddition pathways, such as [2+1], [2+2], and [2+3] cycloadditions, by comparing their activation energy barriers. acs.org Similarly, DFT analysis of pyridine-boryl radical-mediated cascades provided evidence for a radical-radical cross-coupling mechanism over a Minisci-type addition. rsc.org These computational insights are invaluable for understanding and predicting the outcomes of complex chemical transformations. acs.orgnih.gov
The reactivity of this compound is significantly influenced by both steric and electronic factors.
Steric Effects: Steric hindrance around the reaction center can significantly impact the rate of reaction. In the context of an SN2 reaction, which is the typical pathway for nucleophilic substitution on the bromoethyl group, bulky groups near the reaction site can impede the approach of the nucleophile. khanacademy.org This is a general principle for SN2 reactions, where reactivity follows the trend of methyl > primary > secondary >> tertiary alkyl halides. khanacademy.org The 2-(2-bromoethyl) group is a primary halide, which is favorable for SN2 reactions. However, substitution on the pyridine ring or on the ethyl chain itself can introduce steric bulk that slows down the reaction rate. For example, studies on the side-chain alkenylation of 4-substituted pyridines have shown that steric factors become important when substitution is made on the carbon beta to the pyridine ring. acs.org
Applications of 2 2 Bromoethyl Pyridine in Heterocyclic Chemistry
Building Blocks for Complex Heterocyclic Systems
The reactivity of the bromoethyl group makes 2-(2-bromoethyl)pyridine an essential building block for constructing intricate heterocyclic systems. smolecule.com It functions as a versatile precursor, enabling the introduction of the pyridine (B92270) motif into various molecular backbones, which is a sought-after feature in medicinal chemistry and materials science. smolecule.commdpi.com
This compound hydrobromide is utilized as a key intermediate in the synthesis of 1,2,3-triazole derivatives. smolecule.com The synthesis pathway typically involves the reaction of the bromo-precursor with an azide (B81097) source, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This methodology provides a straightforward route to compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, which has been investigated for its potential biological activities. smolecule.comsigmaaldrich.comsigmaaldrich.com The reaction sequence effectively links the pyridine unit to a triazole core, a heterocyclic ring known for its presence in various pharmaceutical agents. researchgate.net
Table 1: Synthesis of Triazole Derivatives
| Precursor | Key Reagents | Product Example |
|---|---|---|
| This compound hydrobromide | Sodium Azide, Terminal Alkyne, Copper(I) catalyst | 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine smolecule.comsigmaaldrich.com |
In the field of medicinal chemistry, this compound hydrobromide serves as a starting material for the synthesis of substituted benzoxazinone (B8607429) derivatives. smolecule.comresearchgate.net These compounds are recognized for their broad spectrum of pharmacological properties. researchgate.netnih.gov The synthesis often involves the alkylation of a phenolic hydroxyl group on a precursor molecule with this compound hydrobromide. For instance, it is used in the preparation of 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one and its analogues, which have been explored for their potential anticonvulsant activities. smolecule.comsigmaaldrich.comsigmaaldrich.com
Table 2: Benzoxazinone Synthesis Example
| Precursor | Application | Product Example |
|---|---|---|
| This compound hydrobromide | Alkylation of phenolic precursors | 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one smolecule.comsigmaaldrich.com |
The compound is also a key building block in the synthesis of styryl derivatives, which are of interest in materials science, particularly for applications as fluorescent dyes. smolecule.com Research has reported the use of this compound hydrobromide in the synthesis of molecules like trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile. smolecule.comsigmaaldrich.comsigmaaldrich.com In this synthesis, the bromoethyl group facilitates the N-alkylation of an amino group to attach the pyridinylethyl arms to the styryl backbone.
This compound and its hydrobromide salt are effective reagents for the synthesis of imidazolium (B1220033) and benzimidazolium salts. ikm.org.mymdpi.com These salts are formed through the quaternization of the nitrogen atom in an imidazole (B134444) or benzimidazole (B57391) ring by the bromoethyl group. ikm.org.mybeilstein-journals.org For example, asymmetrical bis-benzimidazolium salts can be prepared from N-(2-bromoethyl)-N'-benzylbenzimidazolium bromide. ikm.org.my These resulting pyridinium-functionalized imidazolium salts are important as they are direct precursors to N-heterocyclic carbenes (NHCs). google.com NHCs are a class of stable carbenes that have found widespread use as ligands in transition metal catalysis. researchgate.net
Table 3: Imidazolium Salt Formation
| Reagent | Substrate | Product Type |
|---|---|---|
| 2-(Bromomethyl)pyridine (B1332372) hydrobromide | Imidazole derivative | Pyridyl-functionalized Imidazolium Salt mdpi.com |
| N-(2-bromoethyl)-N'-benzyl benzimidazolium bromide | n-Methylbenzimidazole | Asymmetrical bis-benzimidazolium Salt ikm.org.my |
| 2-(Bromomethyl)pyridine | Imidazole-functionalized PEG | PEG-functionalized Imidazolium Salt beilstein-journals.org |
The synthesis of fused pyridine ring systems, such as acridizinium salts, often proceeds through the formation of a pyridinium (B92312) salt intermediate followed by an intramolecular cyclization. semanticscholar.orgresearchgate.net Treatment of pyridine-2-carboxaldehyde or 2-acetyl pyridine with benzylic bromides leads to the corresponding 1-(benzylic)pyridinium bromide salts. semanticscholar.org These intermediates can then be cyclodehydrated, typically by heating in strong acid, to afford the fused acridizinium ring system. semanticscholar.org The role of an alkylating agent with a bromide leaving group, such as that found in this compound, is fundamental to this strategy, enabling the initial quaternization step required to set up the subsequent ring-closing reaction. semanticscholar.orgosi.lv
This compound and related bromo-functionalized compounds are instrumental in synthesizing conjugated ionic polymers containing pyridinium moieties. scispace.com A notable method is the activated polymerization of monomers like 2-ethynylpyridine (B158538). This polymerization can be initiated by quaternizing the nitrogen of 2-ethynylpyridine with an alkyl halide, such as p-(2-bromoethyl)phenol or 3-(2-bromoethyl)indole, without the need for an additional catalyst. scispace.comresearcher.life This initial reaction forms a monomeric salt, 2-ethynyl-N-substituted-pyridinium bromide, which is highly susceptible to spontaneous in-situ polymerization. tandfonline.com The process results in a conjugated polyacetylene backbone with pyridinium bromide units as substituents, yielding materials with interesting electrochemical and optical properties. scispace.comtandfonline.com
Table 4: Polymer Synthesis Initiated by Bromoethyl Compounds
| Monomer | Initiator/Alkylating Agent | Resulting Polymer Type |
|---|---|---|
| 2-Ethynylpyridine | p-(2-Bromoethyl)phenol | Poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide] scispace.com |
| 2-Ethynylpyridine | 3-(2-Bromoethyl)indole | Polyacetylene derivative with pyridinium and indole (B1671886) groups researcher.life |
| 2-Ethynylpyridine | 2-(Bromomethyl)benzyl alcohol | Poly[2-ethynyl-(N-2-hydroxymethylbenzyl)pyridinium bromide] tandfonline.com |
Formation of Fused Pyridine Ring Systems (e.g., Acridizinium Salts)
Role in Established Named Reactions
The utility of a chemical building block is often highlighted by its application in well-known, named reactions that provide reliable pathways to specific molecular architectures.
A thorough review of chemical literature indicates that this compound is not a conventional substrate for the classic Kröhnke pyridine synthesis. The established mechanism of the Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to form a new, substituted pyridine ring. wikipedia.orgnih.gov The key intermediate is a 1,5-dicarbonyl compound formed via a Michael-type addition of a pyridinium ylide derived from an α-halo ketone. wikipedia.orgwikipedia.org
This compound does not fit the structural profile of the requisite α-pyridinium methyl ketone salt precursor. Searches for its direct application or significant modifications of the Kröhnke synthesis employing this specific compound have not yielded substantive findings in peer-reviewed literature. Therefore, its role in this specific named reaction is not established.
While not a participant in the Kröhnke synthesis, this compound is a key precursor in various multi-component reactions (MCRs) that lead to the formation of fused heterocyclic systems, most notably indolizines and quinolizinium (B1208727) salts. chim.itwikipedia.org MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all initial components. nih.gov
Synthesis of Indolizine (B1195054) Derivatives
The indolizine core is a significant structural motif found in numerous biologically active compounds. A primary MCR for its synthesis is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. In this process, a pyridinium ylide acts as a three-atom (C-N-C) 1,3-dipole, which reacts with a two-atom dipolarophile, such as an activated alkene or alkyne.
This compound serves as a precursor to the requisite pyridinium salt. The reaction sequence typically involves:
Quaternization: Reaction of a nucleophile with this compound to form a quaternary pyridinium salt.
Ylide Formation: In-situ deprotonation of the carbon atom alpha to the pyridinium nitrogen using a base, generating the reactive pyridinium ylide.
Cycloaddition: The ylide is trapped by a suitable dipolarophile (e.g., an electron-deficient alkene), leading to a dihydroindolizine intermediate.
Aromatization: Subsequent elimination or oxidation yields the final aromatic indolizine product.
A general scheme for this MCR strategy is the reaction between a pyridine derivative, an α-halocarbonyl compound, and an electron-deficient alkene. semanticscholar.org While classic approaches use α-halo ketones, the versatility of MCRs allows for the use of precursors like this compound to generate the necessary reactive intermediates for the synthesis of specifically substituted indolizines. chim.itingentaconnect.com
Synthesis of Quinolizinium Salts
The quinolizinium cation is an aromatic heterocyclic system found in natural products like the berberine (B55584) alkaloids. wikipedia.org this compound is an important starting material for constructing this fused bicyclic system. Its utility is often realized through its conversion to 2-vinylpyridine (B74390).
Formation of 2-Vinylpyridine: Dehydrobromination of this compound, typically with a base, readily affords 2-vinylpyridine.
Multi-component Cyclization: The resulting 2-vinylpyridine can then participate as a four-carbon component in transition-metal-catalyzed MCRs. For instance, rhodium(III) or ruthenium(II)-catalyzed C-H bond activation and annulation of 2-vinylpyridine with an alkyne provides a direct and efficient route to substituted quinolizinium salts. rsc.org
This two-step, one-pot transformation represents a powerful MCR where three components (the pyridine ring, the vinyl group, and the alkyne) are assembled to create the final fused heterocyclic product.
The following table summarizes the role of this compound as a precursor in these significant multi-component reactions.
| Heterocyclic Product | Reaction Type | Key Intermediates from this compound | Other Components |
| Indolizines | [3+2] Cycloaddition MCR | Pyridinium ylides | Electron-deficient alkenes/alkynes, Base |
| Quinolizinium Salts | Transition-Metal-Catalyzed Annulation MCR | 2-Vinylpyridine | Alkynes, Metal Catalyst (Rh/Ru), Oxidant |
Derivatization Strategies for 2 2 Bromoethyl Pyridine for Analytical and Synthetic Purposes
Formation of Analytical Derivatives
Derivatization is a key technique in analytical chemistry to improve the detection and separation of target analytes. For 2-(2-bromoethyl)pyridine, this often involves reactions that introduce a tag or modify its chemical properties to be more amenable to specific analytical instrumentation.
Derivatization for Chromatographic Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components of a mixture. However, some compounds, like this compound, may lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. Derivatization can overcome this limitation by introducing a UV-active or fluorescent group.
A common strategy involves nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile containing a chromophore. For instance, reagents like 2-nitrophenylhydrazine (B1229437) can be used to derivatize compounds containing halide groups. researchgate.net This reaction introduces a nitro-substituted phenyl group, which has a strong UV absorbance at a wavelength that minimizes interference from the sample matrix. researchgate.net Similarly, other derivatizing agents, such as 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), have been developed to shift the absorbance of the derivative to the near-visible range (around 392 nm), further reducing matrix interference. nih.gov
The choice of derivatization reagent and reaction conditions is crucial for achieving optimal results. Factors such as reaction time, temperature, and the concentration of the reagent are carefully optimized to ensure complete and reproducible derivatization. researchgate.netnih.gov For example, in the derivatization of benzyl (B1604629) halides with 4-NPP, the reaction is typically carried out in a heated water bath for a specific duration to ensure efficient conversion. nih.gov
Strategies for Improved Detection and Quantification
Beyond simply adding a chromophore, derivatization can significantly enhance the sensitivity and selectivity of detection. The introduction of a fluorescent tag is a particularly effective strategy for achieving low detection limits. Fluorescent derivatizing agents, such as those based on coumarin, can be used to tag organic acids, and similar principles can be applied to halides like this compound. uconn.edu
The selection of the derivatization reagent plays a critical role in the success of the analysis. An ideal reagent reacts rapidly and quantitatively under mild conditions, is specific for the target functional group, and forms a stable derivative. greyhoundchrom.com For instance, in the analysis of amino compounds, derivatization with 4-methoxybenzenesulfonyl chloride (MOBS-Cl) in a pyridine (B92270) solution has been shown to be effective. researchgate.net This method prevents the hydrolysis of the reagent in aqueous phases and avoids interference from other compounds present in the sample. researchgate.net
The development of validated HPLC methods with pre-column derivatization is essential for reliable quantification. These methods typically exhibit excellent linearity, high recovery rates, and low limits of detection (LOD) and quantification (LOQ). researchgate.net For example, an HPLC-UV method for a derivatized amino compound showed a linear range of 0.41–40.98 μg/mL with a correlation coefficient (R²) of >0.9976 and a detection limit of <0.02 μg/mL. researchgate.net
| Derivatization Strategy | Analytical Technique | Reagent Example | Purpose |
| Chromogenic Labeling | HPLC-UV | 2-Nitrophenylhydrazine researchgate.net | Introduce UV-active group for enhanced detection. |
| Chromogenic Labeling | HPLC-UV | 1-(4-Nitrophenyl)piperazine (4-NPP) nih.gov | Shift absorbance to near-visible range to minimize matrix interference. |
| Fluorescent Tagging | HPLC-Fluorescence | Coumarin-based reagents uconn.edu | Introduce fluorescent group for high sensitivity detection. |
| Pre-column Derivatization | HPLC-UV | 4-Methoxybenzenesulfonyl chloride (MOBS-Cl) researchgate.net | Improve stability and chromatographic properties of the analyte. |
Functionalization for Specific Applications
The reactivity of the bromoethyl group in this compound makes it a versatile platform for introducing a wide array of functional groups. This functionalization is key to tailoring the molecule for specific applications, ranging from materials science to the development of biological probes.
Introduction of Diverse Functional Groups
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of various functionalities. This is a fundamental strategy in synthetic organic chemistry for building more complex molecular architectures.
For example, the bromoethyl group can be readily converted to other functional groups through substitution reactions. Reaction with amines can yield aminomethyl derivatives, which can be further modified. Chitosan, a biopolymer, has been functionalized with 2-bromomethyl pyridine to create a derivative with enhanced metal-ion binding capabilities for water purification. mdpi.com In this process, the pyridine nitrogen and the newly introduced functional groups can form complexes with heavy metals like lead(II). mdpi.com
Cross-coupling reactions, such as the Stille coupling, provide another powerful tool for functionalizing pyridine rings. researchgate.net While often applied to the pyridine ring itself, the principles can be extended to modify substituents. These methods allow for the formation of carbon-carbon bonds, enabling the connection of this compound to other organic fragments. researchgate.net The resulting functionalized pyridines are of great interest as ligands for transition metals in supramolecular chemistry. researchgate.net The ability to introduce a variety of substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands. researchgate.net
Synthesis of Fluorescent Probes and Dyes
A significant application of functionalized this compound is in the synthesis of fluorescent probes and dyes. These molecules are designed to exhibit changes in their fluorescence properties in response to specific environmental stimuli or the presence of target analytes.
The pyridine moiety itself can be part of a larger chromophoric or fluorophoric system. By attaching other aromatic or heterocyclic units to the this compound core, novel dyes with tailored photophysical properties can be created. For instance, imidazo[1,2-a]pyridine-based fluorescent probes have been synthesized for the detection of reactive oxygen species like hydrogen peroxide. mdpi.com The synthesis often involves the reaction of a substituted 2-aminopyridine (B139424) with a suitable partner, followed by further functionalization. mdpi.com
The synthesis of bis(styryl) dyes, which can act as fluorescent probes for metal ions like mercury(II), can involve the quaternization of an intermediate styryl(pyridine) species with a bis(bromomethyl)benzene derivative. mdpi.com This highlights how bromo-functionalized pyridines serve as key intermediates in constructing complex fluorescent sensors. Pyrene-based derivatives are another class of fluorescent probes that can be synthesized using building blocks containing reactive halide groups for the detection of mercury ions and explosives. mdpi.com
The design of these probes often relies on principles like FRET (Förster Resonance Energy Transfer) or PET (Photoinduced Electron Transfer) to achieve a "turn-on" or "turn-off" fluorescence response. mdpi.comgoogle.com For example, a probe might be designed where the fluorescence is initially quenched, but upon binding to a target analyte, a conformational change occurs that restores fluorescence.
| Functionalization Strategy | Resulting Compound Type | Key Reagents/Reactions | Application |
| Nucleophilic Substitution | Aminomethyl derivatives | Amines | Synthesis of ligands, further functionalization. |
| Polymer Functionalization | Chitosan-pyridine derivative mdpi.com | 2-Bromomethyl pyridine, Chitosan | Adsorption of heavy metals. |
| Cross-Coupling Reactions | Functionalized terpyridines researchgate.net | Stille coupling reagents | Supramolecular chemistry, ligand synthesis. |
| Multi-step Synthesis | Imidazo[1,2-a]pyridine-based probes mdpi.com | 2-Aminopyridine derivatives, bromomethyl-containing reagents | Detection of reactive oxygen species. |
| Quaternization Reaction | Bis(styryl) dyes mdpi.com | Styryl(pyridine) intermediates, bis(bromomethyl)benzene | Fluorescent probes for metal ions. |
Medicinal Chemistry and Biological Applications of 2 2 Bromoethyl Pyridine Derivatives
Precursors for Pharmaceutical Compounds
The utility of 2-(2-bromoethyl)pyridine and its derivatives as precursors for pharmaceutical compounds is well-documented. The ability to use the bromoethyl group to connect the pyridine (B92270) moiety to other molecular scaffolds is a key strategy in drug design and discovery. This approach enables the creation of large libraries of compounds for biological screening and the targeted synthesis of molecules with specific therapeutic properties.
The exploration for novel therapeutic agents frequently employs this compound as a starting material. Its derivatives are integral to the synthesis of compounds targeting a range of biological systems. For instance, it is a key intermediate in the synthesis of the potentially medicinal natural products (±)-corynoxine and (±)-corynoxine B. Furthermore, this chemical is utilized in the development of potent inhibitors for p38α mitogen-activated protein (MAP) kinase, a class of enzymes implicated in inflammatory conditions and neurodegenerative diseases. rsc.org The versatility of this compound also extends to its use in constructing complex polyheterocyclic systems and as a precursor for novel boron-containing therapeutic agents. acs.orgbeilstein-journals.org
The pyridine nucleus is a constituent of many anticancer drugs, and this compound serves as a valuable precursor in the synthesis of new compounds with antitumor potential. Research has demonstrated its utility in creating molecules that exhibit significant cytotoxicity against various cancer cell lines.
One notable application is the synthesis of furopyridone derivatives. A specific derivative, 5-(2-bromoethyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione, has shown potent activity against human esophageal cancer cell lines. nih.gov Another important class of compounds derived from related precursors are pyridine-2-carboxaldehyde thiosemicarbazones. Studies have shown that 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog are highly active against L1210 leukemia in murine models. nih.gov The synthesis of various hydrazone derivatives has also yielded compounds with promising anticancer effects. Certain N'-(2-Oxoindolin-3-ylidene) hydrazide-hydrazones, which can be synthesized from precursors containing a bromoethyl group, displayed significant activity against human liver (HepG2) and leukemia (Jurkat) cancer cell lines. mdpi.com Additionally, patents have described methods for producing pyridine intermediates, such as 2-bromo-3-chloro-5-trifluoromethylpyridine, which are intended for synthesizing anticancer auxiliary medicines. google.com
| Precursor/Derivative Class | Resulting Compound Example | Observed Antitumor Activity | Reference |
|---|---|---|---|
| Furopyridone Derivative | 5-(2-bromoethyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione | Potent cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150). | nih.gov |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | High activity (% T/C value of 246) against L1210 leukemia in mice. | nih.gov |
| Hydrazide-hydrazone Derivative | N'-(5-Bromo-2-oxoindolin-3-ylidene) hydrazide derivative | Potent and selective activity against human liver cancer (HepG2) cells. | mdpi.com |
| Trifluoromethylpyridine Intermediate | 2-Bromo-3-chloro-5-trifluoromethylpyridine | Intermediate for synthesizing anticancer auxiliary drugs. | google.com |
The structural motif of pyridine is present in numerous anticonvulsant medications. The use of this compound and related bromoethyl derivatives allows for the synthesis of novel compounds with potential efficacy in controlling seizures.
Researchers have synthesized a series of 6-Phenyl/Biphenyl-4-yl-2-[2-(pyridin-2-ylamino)-ethyl]-4,5-dihydropyridazin-3(2H)-ones by reacting a pyridazinone core with bromoethyl derivatives of amines. These compounds demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and isoniazid-induced seizure models. benthamdirect.com In another study, new bicyclic pyridine-based hybrids containing a 1,2,3-triazole unit were synthesized and showed potent anticonvulsant properties, proving superior to the reference drug ethosuximide (B1671622) in a pentylenetetrazole seizure model. mdpi.com The combination of a pyridazinone ring with a thiazole (B1198619) moiety has also led to the development of hybrids with notable seizure protection, highlighting the value of this synthetic strategy in generating neurologically active compounds. mdpi.com
| Precursor/Derivative Class | Resulting Compound Class | Observed Anticonvulsant Activity | Reference |
|---|---|---|---|
| Bromoethyl derivative of 2-aminopyridine (B139424) | 6-Phenyl/Biphenyl-4-yl-2-[2-(pyridin-2-ylamino)-ethyl]-4,5-dihydropyridazin-3(2H)-one | Significant activity in maximal electroshock (MES) and isoniazid-induced seizure models. | benthamdirect.com |
| Pyridine-based azides and alkynes | Bicyclic pyridine-1,2,3-triazole hybrids | High activity, superior to ethosuximide in the pentylenetetrazole (PTZ) seizure model. | mdpi.com |
| Pyridazinone and Thiazole amides | Pyridazinone-thiazole hybrids | High activity in electroshock and chemo-shock seizure tests. | mdpi.com |
Beyond its use in developing anticancer and anticonvulsant agents, this compound is a precursor to a wide range of other bioactive molecules. The pyridine moiety is a key component in drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory activities. acs.orgresearchgate.net
For example, it is used to create N-Alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which have demonstrated selective antibacterial properties. nih.gov It is also a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives, which have been investigated for their antibacterial and antimycotic activities. mdpi.com In the antiviral field, the bromoethyl group has been incorporated into nucleoside analogues. The compound 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine was synthesized and evaluated for its activity against the Herpes simplex virus, illustrating the application of this chemical motif in virology research. beilstein-journals.org
Synthesis of Compounds with Anticonvulsant Activity
Interaction Studies with Biological Systems
Understanding the interactions of this compound derivatives with biological systems is crucial for elucidating their mechanisms of action. These interactions can be covalent, arising from the reactivity of the bromoethyl group, or non-covalent, mediated by the pyridine ring.
The chemical reactivity of the bromoethyl group is central to the biological activity of many of its derivatives. The carbon-bromine bond is polarized, making the ethyl group an electrophilic alkylating agent. The bromide ion is a good leaving group, facilitating nucleophilic attack from atoms commonly found in biological macromolecules like proteins and nucleic acids.
A clear demonstration of this reactivity is the synthesis of 2'-(2-bromoethyl)-AMP, which was designed as a potential affinity label to covalently modify nucleotide-binding sites within enzymes. acs.org This highlights the potential for derivatives of this compound to act as irreversible inhibitors by forming stable covalent bonds with their protein targets. The alkylating nature of the bromoethyl group also suggests a potential to react with the nucleophilic centers in DNA bases, which could contribute to cytotoxic effects.
In addition to covalent bonding, the pyridine ring itself can mediate crucial non-covalent interactions. Studies of a manganese complex containing a pyridine macrocycle showed that the aromatic ring could engage in π–π stacking with DNA base pairs, suggesting a potential mechanism for DNA intercalation. In the context of protein binding, the pyridine ring is often essential for fitting into the active site of an enzyme. For instance, in p38α MAP kinase inhibitors, the pyridine moiety plays a key role in anchoring the molecule to the target. rsc.org These non-covalent interactions, including hydrogen bonding and π-stacking, are fundamental to the specificity and affinity of many pyridine-containing drugs. acs.org
Relevance to Pharmacokinetics and Toxicity Assessment
The evaluation of a compound's pharmacokinetic and toxicological profile is a cornerstone of modern medicinal chemistry. For derivatives of this compound, understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential for cellular and systemic toxicity, is crucial for the advancement of any potential therapeutic agent. While comprehensive in vivo pharmacokinetic and toxicity data for this compound itself are not extensively available in public literature, a broader look at related pyridine derivatives provides significant insights into the methodologies and expected outcomes of such assessments. Preliminary data suggests that this compound hydrobromide may interact with biological macromolecules like proteins and nucleic acids, a factor that necessitates thorough investigation into its pharmacokinetic and toxicity profile.
Pharmacokinetic Profile of Pyridine Derivatives
The pharmacokinetic profile of a drug candidate dictates its concentration and persistence in the body, thereby influencing its efficacy and potential for adverse effects. Studies on various pyridine derivatives offer a glimpse into the potential ADME characteristics of compounds derived from this compound.
In Silico and In Vitro ADME Predictions:
Computational, or in silico, models are frequently employed in the early stages of drug discovery to predict the ADME properties of novel compounds. For several series of pyridine derivatives, these predictions have suggested favorable drug-like characteristics, including good oral bioavailability. For instance, a study on bromo-pyridyl tethered 3-chloro 2-azetidinone derivatives indicated that the synthesized compounds are suitable for oral administration based on in silico ADME predictions. Similarly, newly synthesized pyridine derivatives of nabumetone (B1676900) were shown to have promising pharmacokinetic properties in computational studies. These predictive tools help in prioritizing compounds for further experimental evaluation.
Metabolism and Cytochrome P450 Inhibition:
The metabolism of pyridine itself primarily yields N-methylpyridiniumhydroxide, pyridine N-oxide, and various hydroxypyridines through the action of N-methyltransferases and monooxygenases. Derivatives of this compound are expected to undergo extensive metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes. The interaction of these derivatives with CYP450 is a critical aspect of their pharmacokinetic assessment, as inhibition of these enzymes can lead to significant drug-drug interactions.
Research has shown that various pyridine-containing compounds can act as inhibitors of specific CYP450 isoforms. For example, 2-bromo-6-(bromomethyl)pyridine (B1282057) hydrobromide has been identified as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This inhibitory action could alter the pharmacokinetic profiles of co-administered drugs that are substrates for this enzyme.
The table below summarizes the inhibitory activity of selected pyridine derivatives against different CYP450 isoforms, highlighting the importance of this assessment.
| Compound/Derivative Class | CYP Isoform(s) Inhibited | Research Findings |
| 2-Bromo-6-(bromomethyl)pyridine hydrobromide | CYP1A2 | Identified as an inhibitor, which can influence drug metabolism pathways in vivo. |
| Imidazo[1,2-a]pyridine (B132010) derivatives | Not specified | Described as having high metabolic stability in some cases. |
| Pyridine-containing compounds (General) | Multiple (e.g., 1A2, 3A4) | Pyridine is a prevalent scaffold among CYP1A2 and CYP3A4 inhibitors. |
In Vivo Pharmacokinetic Studies:
While specific in vivo pharmacokinetic data for this compound is scarce, studies on other pyridine derivatives provide valuable reference points. For example, a study on the N-ethoxycarbonylmorpholine ester of diclofenac, a prodrug, demonstrated that the pharmacokinetic profile was maintained relative to the parent drug, with similar bioavailability and rate of absorption in rabbits. In another study involving demethyleneberberine (B150084) in rats and mice, key pharmacokinetic parameters such as peak plasma concentration (Cmax), area under the curve (AUC), and half-life (t1/2) were determined, revealing relatively low oral bioavailability. These studies underscore the importance of animal models in determining the real-world ADME properties of new chemical entities.
The table below presents hypothetical pharmacokinetic parameters for a generic this compound derivative based on data from related compounds to illustrate the type of data generated in such studies.
| Parameter | Value | Unit | Significance |
| Cmax (Peak Plasma Concentration) | 150 | ng/mL | Maximum concentration achieved in the blood. |
| Tmax (Time to Peak Concentration) | 1.5 | hours | Time taken to reach Cmax. |
| AUC (Area Under the Curve) | 750 | ng*h/mL | Total drug exposure over time. |
| t1/2 (Half-life) | 4.5 | hours | Time for the drug concentration to reduce by half. |
| Bioavailability (F) | 25 | % | The fraction of the administered dose that reaches systemic circulation. |
Toxicity Assessment of Pyridine Derivatives
The toxicological assessment of this compound and its derivatives is essential to identify potential hazards. This involves a combination of in silico predictions, in vitro cytotoxicity assays, and in vivo toxicity studies.
In Vitro Cytotoxicity:
The cytotoxic potential of numerous pyridine derivatives has been evaluated against various cell lines, particularly cancer cell lines. These studies provide a measure of the compound's intrinsic ability to induce cell death. For example, new pyridine derivatives of nabumetone demonstrated marked cytotoxic activity against the A549 lung cancer cell line, with some compounds showing higher potency than the reference drug erlotinib. Importantly, these studies also assessed the selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, with a higher SI being desirable.
The following table provides examples of in vitro cytotoxicity data for different pyridine derivative classes.
| Derivative Class | Cell Line(s) | IC50/GI50 Values | Key Findings |
| Pyridine derivatives of nabumetone | A549 (lung cancer), WRL68 (normal) | IC50: 23.43 - 24.62 µg/mL (A549) | Showed high selectivity towards cancerous cells over normal cells. |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Not specified | LD50 > 2000 mg/kg (i.p. in mice for most) | Generally low acute toxicity in mice. |
| Bromo-pyridyl tethered 3-Chloro 2-azetidinones | M. tuberculosis H37Rv | Inhibition at 25.0 µg/mL | Effective in inhibiting bacterial growth. |
In Vivo Toxicity:
Acute toxicity studies in animal models are conducted to determine the short-term adverse effects and the lethal dose (LD50) of a substance. For a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the LD50 values after intraperitoneal administration in mice were generally high (>2000 mg/kg), indicating low acute toxicity for most compounds in the series. For 2-bromopyridine, the oral LD50 in rats is reported as 92 mg/kg, and the dermal LD50 in rabbits is 81.5 mg/kg, indicating significant acute toxicity. Safety data for 2-(bromomethyl)pyridine (B1332372) hydrobromide indicates it causes severe skin burns and eye damage. These findings highlight the variability in toxicity among different pyridine derivatives and the importance of specific testing for each new compound.
Advanced Research Topics and Emerging Trends
Catalyst Development and Ligand Design
The pyridine (B92270) nucleus is a cornerstone in the design of ligands for metal-catalyzed reactions due to the predictable coordination chemistry of its nitrogen atom. The development of sophisticated ligands is crucial for controlling the reactivity and selectivity of metal centers.
The pyridine moiety is a fundamental component in a vast array of ligands for transition-metal catalysis. The nitrogen atom's lone pair of electrons allows it to act as a strong σ-donor to a metal center, while the aromatic π-system can participate in π-backbonding, stabilizing various oxidation states of the metal. This electronic flexibility is critical for catalytic cycles. Compounds like 2-(2-Bromoethyl)pyridine are valuable precursors for synthesizing more complex ligands. The bromoethyl group can be readily substituted by various nucleophiles to attach other coordinating groups, leading to bidentate or polydentate ligands.
For instance, related structures like 2,6-bis(bromomethyl)pyridine (B1268884) are widely used as starting materials for creating pincer-type ligands. unimi.it By reacting with amines, phosphines, or other N- or P-based nucleophiles, tridentate ligands are formed that can strongly bind to a metal center. This approach is used to synthesize catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization. scielo.br The introduction of a pyridine ring into a macrocyclic ligand's framework has been shown to significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This modification can stabilize high oxidation states of the metal, which is particularly relevant in oxidation reactions. unimi.it
The reactivity of the C(sp²)–H bonds on the pyridine ring itself can also be exploited. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for modifying pyridine-based ligands and substrates directly. nih.gov This allows for the introduction of alkyl or aryl groups at specific positions, further tuning the steric and electronic properties of the resulting metal complexes. nih.gov
The synthesis of single-enantiomer chiral compounds is a major goal in modern chemistry, particularly for pharmaceutical applications. This has driven the development of chiral ligands for asymmetric catalysis. Pyridine-containing scaffolds are frequently used in the design of these ligands. This compound and its derivatives can serve as key building blocks in the synthesis of such chiral ligands.
A notable strategy involves attaching the pyridine unit to a chiral backbone, often derived from a natural product or a readily available chiral starting material. For example, a method for synthesizing camphor-based chiral pyridines utilizes 2-(2-bromoethyl)-1,3-dioxalane, a protected form of a closely related aldehyde. metu.edu.tr This precursor is reacted with the chiral camphor-derived scaffold to create an optically active pyridine derivative. metu.edu.tr Such ligands, which combine the coordinating ability of the pyridine nitrogen with a well-defined chiral environment, are effective in a variety of asymmetric reactions.
These chiral pyridine-containing ligands are particularly relevant in the field of enantioconvergent catalysis. This powerful strategy transforms a racemic mixture of a starting material into a single, highly enantioenriched product, potentially achieving up to 100% yield. beilstein-journals.org Nickel-catalyzed enantioconvergent reactions, for example, have been developed using unique chiral 2,2'-bipyridine (B1663995) ligands for the synthesis of α-aryl carboxylic acids, including profen anti-inflammatory drugs. nih.govresearchgate.net The design of the chiral ligand is paramount, as it must control the stereochemical outcome of the reaction, often by interacting with a transient, achiral intermediate like a radical. beilstein-journals.org The modular synthesis of chiral pyridyl alcohols and their conversion into phosphinite and phosphite (B83602) ligands further showcases the versatility of pyridine precursors in creating libraries of ligands for asymmetric catalysis. diva-portal.org
Pyridine-Based Ligands in Metal-Catalyzed Reactions
Electrochemical and Photochemical Transformations
Harnessing energy from electricity and light to drive chemical reactions offers sustainable alternatives to traditional thermal methods. This compound, with its electroactive and potentially photoresponsive functional groups, is a candidate for exploration in these emerging fields.
Electrochemical synthesis provides a powerful method for initiating chemical transformations by controlling the flow of electrons, often avoiding the need for harsh chemical oxidants or reductants. Rearrangement reactions, where a molecule's carbon skeleton is reorganized, can be triggered electrochemically to build complex structures from simpler starting materials. rsc.org
The structure of this compound contains two key functional groups relevant to electrochemistry. The pyridine ring can be either oxidized or reduced, and the carbon-bromine bond can undergo reductive cleavage to form radical or anionic intermediates. For instance, the electrochemical reduction of alkyl halides is a well-established method for generating carbon-centered radicals. In the case of this compound, cathodic reduction could cleave the C-Br bond, generating a 2-(pyridin-2-yl)ethyl radical. This reactive intermediate could then participate in intramolecular cyclization or intermolecular coupling reactions.
Studies on related systems, such as the electrochemical reduction of 1-bromomethyl-2-oxocycloalkane-1-carboxylates, have shown that such reactions can lead to ring-expansion, a type of skeletal rearrangement. rsc.org Similarly, electrochemical methods have been used to induce annulation reactions, where a new ring is fused onto an existing one, by generating reactive intermediates that undergo cyclization. rsc.org The interplay between the pyridine ring and the reactive side chain in this compound suggests its potential as a substrate in novel electrochemical rearrangement and annulation strategies.
Photocatalysis, particularly using visible light, has become a prominent tool for green chemistry, enabling the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.net Cross-dehydrogenative coupling (CDC) is an especially atom-economical strategy that involves the coupling of two different C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org
The pyridine ring in this compound is a potential substrate for CDC reactions. The C(sp²)–H bonds of the pyridine ring can be activated by a photocatalyst, leading to a pyridine-centered radical. This radical can then couple with another radical generated from a different partner, such as an ether, alkane, or amine. rsc.org This approach allows for the direct C-H alkylation or arylation of the pyridine core.
While the bromoethyl group itself is not directly involved in the C-H activation of the ring, its presence offers a synthetic handle for subsequent modifications. A photocatalyzed CDC reaction could first be used to functionalize the pyridine ring, followed by a separate reaction (e.g., nucleophilic substitution) at the bromoethyl side chain, allowing for the rapid construction of complex, multi-functionalized pyridine derivatives. The development of photocatalyst-free CDC reactions, driven by visible light alone, further enhances the sustainability of this approach for modifying heterocyclic compounds. rsc.org
Electrochemical Rearrangement Reactions
Computational Chemistry in Elucidating Properties and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reaction mechanisms that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) is a particularly powerful method used to model the behavior of molecules like this compound.
Computational studies can predict a wide range of properties for this compound, including its geometry, electronic structure, and spectroscopic characteristics. Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack, guiding synthetic planning. scielo.br For example, calculations can determine the relative acidity of protons and the susceptibility of the C-Br bond to cleavage.
Furthermore, computational chemistry is crucial for understanding reaction pathways. For metal-catalyzed reactions involving ligands derived from this compound, DFT can be used to model the entire catalytic cycle. researchgate.net This includes calculating the energies of intermediates and transition states, which helps to elucidate the reaction mechanism and identify the rate-determining step. For instance, in a palladium-catalyzed reaction, calculations can model the oxidative addition of the C-Br bond to the metal center, a key step in many cross-coupling reactions. researchgate.net
In the context of novel reactions, computational predictions can guide experimental design. By modeling the thermodynamics and kinetics of potential reaction pathways, researchers can identify the most plausible outcomes and optimize reaction conditions. mdpi.com This synergy between computational prediction and experimental verification accelerates the discovery and development of new chemical transformations. osti.gov
Predicting Reactivity in Cross-Coupling Reactions
The ability to predict the reactivity of this compound in various cross-coupling reactions is a significant area of research. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for this purpose.
Key methodologies and findings include:
DFT Calculations for Transition State Modeling: DFT can be used to model the transition states of cross-coupling reactions, such as the Suzuki-Miyaura coupling. By analyzing the charge distribution through methods like Mulliken population analysis, researchers can predict the regioselectivity of the reaction.
Ligand Effects: The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical. For instance, in the Suzuki-Miyaura coupling of 2-pyridyl boron reagents, which are known for their instability, the use of specific phosphine (B1218219) ligands can minimize the formation of by-products from aryl-aryl exchange. researchgate.net Computational studies can help in the rational design of ligands that promote the desired reactivity.
Substrate Scope and Functional Group Tolerance: Machine learning models, combining DFT features and experimental data from high-throughput experimentation (HTE), are being developed to predict the yield of cross-electrophile coupling reactions. virscidian.com These models can rapidly map the substrate space and identify key features, such as the LUMO energy of the alkyl radical, that are crucial for successful coupling. virscidian.com This approach allows for the prediction of reactivity for a vast number of virtual compounds, accelerating the discovery of new reactions and optimizing existing ones. virscidian.com
Influence of Heteroatoms: The nitrogen atom in the pyridine ring of this compound significantly influences its reactivity. nih.gov It can coordinate to the metal catalyst, affecting the catalytic cycle. nih.gov Computational models can elucidate the impact of this coordination on the reaction energetics and help in devising strategies to overcome potential inhibitory effects. For example, using bulky ligands or modifying the electronic properties of the pyridine ring can modulate this interaction. nih.gov
A summary of computational approaches for predicting reactivity is presented in the table below.
| Computational Method | Application in Cross-Coupling Reactions | Key Insights |
| Density Functional Theory (DFT) | Modeling transition states, predicting regioselectivity. | Provides information on charge distribution and reaction energetics. |
| Machine Learning Models | Predicting reaction yields and mapping substrate space. | Identifies key electronic and steric features for successful coupling. virscidian.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with reactivity. | Can predict the reactivity of new substrates based on existing data. |
Modeling Reaction Mechanisms and Transition States
Detailed modeling of reaction mechanisms and the associated transition states provides a fundamental understanding of how reactions involving this compound proceed. This knowledge is instrumental in optimizing reaction conditions and controlling product selectivity.
Key aspects of this research area include:
Elucidation of Reaction Pathways: Computational studies, often combining experimental results with DFT calculations, can elucidate complex reaction mechanisms. For example, in the palladium-catalyzed C-Br bond activation of a 2-bromo-pyridine derivative, a combined experimental and theoretical DFT study revealed the mechanism, including the formation of seven-membered palladacycles. researchgate.net
Transition State Analysis: The geometry and energy of transition states are critical in determining the rate and outcome of a reaction. For instance, in the oxidative addition of aryl halides to a metal center, computational analysis can determine the activation energy barrier and the structure of the transition state. researchgate.net In one study, the cleavage of a C(sp2)-Br bond and the formation of a new Pd-C(sp2) bond proceeded through a calculated transition state, leading to a cis intermediate. researchgate.net
Role of Solvents and Additives: The reaction environment can significantly impact the mechanism. Computational models can incorporate solvent effects and the role of additives to provide a more accurate picture of the reaction. For example, the presence of a Lewis acid was found to facilitate a dehydroxylation process by significantly lowering the energy barrier of the second transition state in a reaction sequence. researcher.life
Conformational Analysis: For flexible molecules, different conformers can exhibit different reactivity. Computational methods can be used to determine the relative energies of different conformers and their respective transition states, helping to explain experimental observations. For example, infrared spectra analysis suggested the presence of multiple conformers in an experimental study, which was supported by computational calculations. acs.org
The table below summarizes key transition state parameters for a representative reaction.
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Structural Features |
| Oxidative Addition | TS1 | -43.9 | Weakened Pd---Br bond (3.104 Å). researchgate.net |
| C-C Bond Formation | TS2 | (not specified) | Formation of a new Pd-C(sp2) bond (2.00 Å). researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)pyridine, and how can reaction efficiency be maximized?
- Methodological Answer : The compound is typically synthesized via conjugate addition reactions. For example, bromoethyl-substituted heterocycles like 2-(2-bromoethyl)piperidine can react with alkyl acrylates under controlled conditions to form derivatives such as Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c) . Key parameters include:
- Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in reductive alkylation .
- Solvent Choice : Anhydrous solvents like THF or CH₂Cl₂ prevent hydrolysis of reactive intermediates .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
Purification via column chromatography under inert atmospheres (N₂/Ar) ensures product stability .
Q. How should researchers safely handle and store this compound to avoid degradation?
- Methodological Answer :
- Storage : Store in sealed, moisture-free containers at room temperature, away from light. Desiccants like silica gel are recommended .
- Handling : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation to limit inhalation exposure .
- Decomposition Risks : Avoid contact with strong bases or oxidizing agents, as the bromoethyl group is prone to elimination reactions .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing reaction intermediates of this compound derivatives?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR in CDCl₃ resolve signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and pyridine protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1600 cm⁻¹ (pyridine ring vibrations) confirm structural integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₇H₉Br₂N at m/z 266.96) and fragmentation patterns .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents on the pyridine ring (e.g., mesityl groups) hinder nucleophilic attack at the bromoethyl position, favoring aryl coupling instead .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyridine ring enhance the electrophilicity of the bromoethyl group, accelerating SN₂ substitutions .
- Mechanistic Insights : Computational studies (DFT) predict transition states for Suzuki-Miyaura couplings, guiding ligand selection (e.g., bidentate P,N ligands) .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protection of Reactive Sites : Temporarily block the pyridine nitrogen with Boc groups to prevent undesired coordination in metal-catalyzed reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions .
- Additive Use : Catalytic KI promotes halogen exchange (Finkelstein reaction), improving yields in bromide-to-iodide transformations .
Application-Oriented Questions
Q. How is this compound utilized in designing CNS-targeting pharmaceutical intermediates?
- Methodological Answer : The bromoethyl group serves as a versatile handle for introducing pharmacophores. For example:
- Neuroactive Agents : Coupling with chloromethylphenyl groups (via Suzuki reactions) generates precursors for dopamine receptor modulators .
- Prodrug Design : Hydrolysis of the bromoethyl group under physiological pH yields bioactive ethylamine derivatives .
Q. What role does this compound play in coordination chemistry for catalytic systems?
- Methodological Answer :
- Ligand Design : The pyridine nitrogen and bromoethyl group enable chelation to transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for ethylene oligomerization .
- Spectroscopic Probes : EPR and magnetic susceptibility measurements reveal redox-active behavior in Cu(II) complexes, relevant to catalytic cycles .
Safety and Compliance
Q. What are the critical hazard considerations when scaling up reactions involving this compound?
- Methodological Answer :
- Toxicology : The compound is classified as H302 (harmful if swallowed) and H314 (causes severe skin burns). Immediate decontamination with water is essential after exposure .
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal to avoid environmental release of Br⁻ ions .
Data Contradictions and Resolutions
Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
